molecular formula C23H19FN2O5S B2415367 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005300-25-3

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2415367
CAS No.: 1005300-25-3
M. Wt: 454.47
InChI Key: NWZRSQCOWBTIJT-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H19FN2O5S and its molecular weight is 454.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5S/c24-17-5-8-19(9-6-17)32(28,29)26-11-1-2-15-3-7-18(13-20(15)26)25-23(27)16-4-10-21-22(12-16)31-14-30-21/h3-10,12-13H,1-2,11,14H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZRSQCOWBTIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21FN2O3S
  • Molecular Weight : 376.44 g/mol
  • CAS Number : 1005299-80-8

Synthesis and Characterization

The compound was synthesized through a multi-step reaction involving the introduction of a sulfonyl group and subsequent cyclization to form the tetrahydroquinoline structure. Characterization techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) were employed to confirm the structure and purity of the synthesized compound.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. Research demonstrated that compounds with similar structures exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The following table summarizes the IC50 values for various α-amylase inhibitors:

Compound NameIC50 (µM)
Acarbose2.593
Myricetin30
Compound IIa0.85
Compound IIc0.68

The synthesized compound IIc showed promising results in vivo, significantly reducing blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited significant anticancer activity while maintaining low toxicity towards normal cells. For instance, compound IIc demonstrated effective cytotoxicity against four cancer cell lines with IC50 values ranging from 26 to 65 µM. In contrast, it showed negligible effects on normal human embryonic kidney cells (HEK293T), indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to inhibit α-amylase activity. By preventing the breakdown of complex carbohydrates into simpler sugars, this compound may help regulate blood sugar levels and influence insulin signaling pathways .

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological potential of benzodioxole derivatives:

  • In Vivo Antidiabetic Study : In a controlled study involving diabetic mice, administration of compound IIc resulted in a significant reduction in blood glucose levels compared to control groups.
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment across various cancer cell lines indicated that compounds derived from benzodioxole structures could selectively target cancer cells while sparing normal cells.

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